ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate
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Overview
Description
Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate is a chemical compound characterized by its unique bicyclo[1.1.1]pentane structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate typically involves the iodination of a bicyclo[1.1.1]pentane derivative followed by esterification. The reaction conditions often require the use of iodine and a suitable solvent under controlled temperature and pressure .
Industrial Production Methods
This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while reduction and oxidation reactions can lead to different structural modifications .
Scientific Research Applications
Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate involves its interaction with various molecular targets. The bicyclo[1.1.1]pentane structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetate: Similar structure but different functional groups.
Bicyclo[1.1.1]pentan-1-amine: Another compound with a bicyclo[1.1.1]pentane core but different functional groups .
Uniqueness
Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate is unique due to its specific functional groups and the potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
2758001-15-7 |
---|---|
Molecular Formula |
C11H17IO2 |
Molecular Weight |
308.2 |
Purity |
95 |
Origin of Product |
United States |
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